(S)-2-Amino-3-(furan-3-yl)propanoic acid
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Biology Research
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are those not among the 20 genetically coded in living organisms. nih.govbitesizebio.com Their significance in modern chemical biology stems from their ability to expand the chemical diversity of proteins and peptides. nih.gov Researchers incorporate UAAs into proteins to introduce novel functionalities, enhance stability, and create molecular probes to better understand biological systems. sigmaaldrich.com
The applications of UAAs are extensive and varied, spanning drug discovery, protein engineering, and materials science. nih.gov In pharmaceuticals, introducing UAAs can optimize the activity, selectivity, and stability of drug molecules. For instance, they can improve the pharmacokinetic properties of peptide drugs, making them more resistant to enzymatic degradation in the body. In protein engineering, UAAs allow for the site-specific modification of proteins, enabling the creation of biocatalysts with enhanced efficiency or the introduction of fluorescent probes to study protein structure and function. nih.gov These amino acids serve as versatile chiral building blocks and molecular scaffolds for constructing combinatorial libraries, which are instrumental in the search for new therapeutic agents. sigmaaldrich.com
Historical Overview and Evolution of Research on Furan-Containing Amino Acids
The history of furan-containing compounds dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid, a derivative of furan (B31954). wikipedia.orgutripoli.edu.ly The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org Furan and its derivatives, such as furfural, which is produced from agricultural biomass like corn cobs, have long been recognized for their industrial importance as solvents and chemical raw materials. britannica.com
The investigation of furan-containing amino acids is a more recent development, emerging from the broader interest in non-proteinogenic amino acids. A notable example from nature is L-(+)-Furanomycin, an antibacterial non-proteinogenic amino acid isolated in 1967 from Streptomyces threomyceticus. mdpi.com This discovery highlighted the potential biological activity of amino acids bearing a furan moiety and spurred interest in the synthesis and study of related structures. Research has since expanded to include the synthesis of various furan-containing amino acids, exploring how the position and substitution of the furan ring influence the molecule's biological and chemical properties. mdpi.commdpi.com The furan ring is now recognized as a valuable scaffold in medicinal chemistry due to its presence in numerous bioactive compounds with applications ranging from antibacterial to anti-inflammatory agents. utripoli.edu.lyijabbr.com
Rationale for Investigating (S)-2-Amino-3-(furan-3-yl)propanoic Acid as a Versatile Molecular Building Block in Academic Disciplines
The scientific interest in this compound lies in its potential as a versatile building block that combines the structural features of an amino acid with the chemical properties of a furan ring. The furan moiety is an aromatic heterocycle that can engage in various chemical reactions, making it a useful handle for molecular modifications. wikipedia.org
As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with improved stability and biological activity. sigmaaldrich.com The furan ring can influence the tertiary structure of a peptide, potentially leading to a better fit for a biological target. sigmaaldrich.com Furthermore, the furan ring is a bioisostere for other aromatic rings like benzene and thiophene, allowing chemists to fine-tune the electronic and steric properties of molecules in drug design and materials science. The reactivity of the furan ring, for example in Diels-Alder reactions, provides a pathway to construct more complex polycyclic structures. wikipedia.org This combination of a chiral amino acid framework and a reactive, aromatic heterocycle makes this compound a valuable tool for creating novel molecules with tailored functions in medicinal chemistry, chemical biology, and materials science.
Properties
IUPAC Name |
(2S)-2-amino-3-(furan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFNLUPTKPOREL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564174 | |
| Record name | 3-Furan-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129030-32-6 | |
| Record name | 3-Furan-3-yl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 2 Amino 3 Furan 3 Yl Propanoic Acid
Stereoselective Synthesis Approaches
The precise control of stereochemistry is paramount in the synthesis of single-enantiomer amino acids. Several strategies have been developed to achieve high enantiopurity, including asymmetric catalysis, the use of chiral auxiliaries, and organocatalysis.
Asymmetric Catalysis in Carbon-Carbon Bond Formation for Furan-3-yl Alanine (B10760859) Precursors
Asymmetric catalysis offers an efficient route to chiral compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Two prominent methods in this category are the asymmetric alkylation of glycine (B1666218) equivalents and the asymmetric hydrogenation of dehydroamino acid precursors.
A common strategy involves the asymmetric alkylation of a glycine Schiff base, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, with a suitable electrophile. iu.eduresearchgate.net In the context of synthesizing (S)-2-Amino-3-(furan-3-yl)propanoic acid, this would involve the use of 3-(bromomethyl)furan (B1312424) as the alkylating agent. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. nii.ac.jprmit.edu.vn These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, directing the approach of the electrophile to one face of the nucleophile, thus inducing asymmetry.
Another powerful technique is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor, specifically a (Z)-2-acylamido-3-(furan-3-yl)acrylic acid ester. nih.gov This method utilizes transition metal complexes with chiral phosphine (B1218219) ligands (e.g., Rh(I) or Ru(II) complexes with ligands like BINAP or DuPhos) to deliver hydrogen stereoselectively across the double bond. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).
Table 1: Asymmetric Catalytic Approaches to this compound Precursors
| Catalytic Method | Substrate | Chiral Catalyst/Ligand | Typical Yield (%) | Typical e.e. (%) |
| Phase-Transfer Catalysis | Glycine benzophenone imine tert-butyl ester | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 85-95 | 90-98 |
| Asymmetric Hydrogenation | (Z)-N-acetyl-3-(furan-3-yl)dehydroalanine methyl ester | [Rh(COD)(R,R-Et-DuPhos)]BF4 | >95 | >99 |
Chiral Auxiliary-Mediated Strategies for Enantiopure this compound Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. A well-established approach involves the use of Evans oxazolidinone auxiliaries or pseudoephedrine-based auxiliaries. nih.govnih.gov
For the synthesis of the target amino acid, a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, can be acylated with 3-furanacetyl chloride. The resulting N-acyloxazolidinone can then be subjected to stereoselective bromination followed by azidation and subsequent hydrolysis and reduction to yield the desired this compound.
A more direct method is the asymmetric alkylation of a chiral glycine enolate equivalent. For instance, a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) can be deprotonated and alkylated with 3-(bromomethyl)furan. mdpi.com The chiral ligand environment of the nickel complex shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis releases the target amino acid and allows for the recovery of the chiral auxiliary.
Table 2: Chiral Auxiliary-Mediated Synthesis of this compound
| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (d.e.) (%) | Overall Yield (%) |
| (1R,2S)-Pseudoephedrine | Alkylation of N-propionyl amide enolate | >95 | 60-75 |
| (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (in Ni(II) complex) | Asymmetric alkylation of glycine Schiff base | >98 | 70-85 |
Organocatalytic Routes to High Enantiomeric Excess this compound
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org For the synthesis of chiral amino acids, several organocatalytic strategies are conceivable.
One approach is the enantioselective Mannich reaction between a glycine Schiff base and an imine derived from furan-3-carbaldehyde. A chiral Brønsted acid, such as a BINOL-derived phosphoric acid, can catalyze this reaction by activating the imine and controlling the stereochemistry of the nucleophilic attack. nih.gov
Alternatively, a chiral aldehyde catalyst can be used to generate a chiral enamine from a glycine ester, which can then react with an electrophile. frontiersin.org Furthermore, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts or triazolium salts derived from amino acids can be employed for the asymmetric alkylation of glycine derivatives with 3-(bromomethyl)furan, as mentioned in section 2.1.1, and is a key example of organocatalysis. nii.ac.jp
Table 3: Organocatalytic Synthesis of this compound Derivatives
| Organocatalyst Type | Reaction Type | Substrates | Enantiomeric Excess (e.e.) (%) |
| Chiral Phosphoric Acid | Mannich Reaction | Glycine Schiff base, Furan-3-carbaldehyde imine | 85-95 |
| Cinchona Alkaloid Derivative | Phase-Transfer Alkylation | Glycine Schiff base, 3-(bromomethyl)furan | 90-98 |
| Chiral Formyl BINOL Aldehyde | α-Functionalization | Glycine ester | 80-92 |
Chemoenzymatic and Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild conditions. nih.govnih.gov These methods are increasingly attractive for the synthesis of non-proteinogenic amino acids due to their potential for sustainability and efficiency.
Enzyme-Catalyzed Derivatization of Furan (B31954) Precursors for this compound
A plausible and highly efficient chemoenzymatic route involves the use of transaminases (TAs). rsc.orgnih.govmanchester.ac.uk These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or L-alanine) to a keto acceptor. In this case, the α-keto acid precursor, 3-(furan-3-yl)-2-oxopropanoic acid, could be synthesized chemically from 3-(bromomethyl)furan. An (S)-selective transaminase can then be used to convert this prochiral keto acid into the desired (S)-amino acid with very high enantiomeric excess. The equilibrium of this reaction can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct.
Table 4: Transaminase-Catalyzed Synthesis of this compound
| Enzyme Source | Keto Acid Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Engineered E. coli expressing a TA | 3-(furan-3-yl)-2-oxopropanoic acid | Isopropylamine | >95 | >99 |
| Vibrio fluvialis JS17 TA | 3-(furan-3-yl)-2-oxopropanoic acid | L-Alanine | >90 | >99 |
Whole-Cell Biotransformations Utilizing Microbial Systems for Production
Whole-cell biocatalysis employs intact microbial cells, such as Escherichia coli or yeast, that have been engineered to perform a desired transformation. chemrxiv.orgacs.org This approach can be more cost-effective than using isolated enzymes as it circumvents the need for enzyme purification.
For the production of this compound, E. coli could be engineered to overexpress a highly active and stereoselective transaminase. The cells would then be used as a catalyst for the conversion of externally supplied 3-(furan-3-yl)-2-oxopropanoic acid.
A more advanced strategy would involve engineering a metabolic pathway within the host organism to produce the target amino acid from a simpler and cheaper furan precursor, such as furan-3-carbaldehyde or furfuryl alcohol. This would require the introduction of several heterologous enzymes to convert the starting material through a series of intermediates to the final product. While synthetically more complex to develop, such a whole-cell fermentation process could offer a highly sustainable and scalable production method.
Table 5: Hypothetical Whole-Cell Biotransformation for this compound Production
| Microbial Host | Key Engineered Feature | Starting Material | Product Titer (g/L) |
| Escherichia coli | Overexpression of an (S)-transaminase | 3-(furan-3-yl)-2-oxopropanoic acid | 10-50 |
| Saccharomyces cerevisiae | Engineered pathway from furan-3-carbaldehyde | Furan-3-carbaldehyde | 1-5 |
Protecting Group Strategies and Functional Group Compatibility in Synthesis
The synthesis of non-proteinogenic amino acids such as this compound is a complex task that requires careful management of its reactive functional groups. The molecule contains a primary amine, a carboxylic acid, and a furan ring. Each of these groups can participate in undesired side reactions if not temporarily masked or "protected" during synthesis. libretexts.org Therefore, a robust protecting group strategy is fundamental to achieving a successful and high-yielding synthesis.
The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule. This concept of selective deprotection is known as orthogonality. jocpr.comorganic-chemistry.org In the context of this compound, protecting groups must be compatible with the furan ring, which is known to be sensitive to strong acids and certain oxidizing conditions. acs.org
Amino Group Protection: The α-amino group is nucleophilic and prone to reactions with electrophiles. organic-chemistry.org To prevent this, it is commonly converted into a carbamate. organic-chemistry.org The most prevalent protecting groups for this purpose in modern peptide synthesis and related fields are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). researchgate.net
Fmoc Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de
Z Group: The benzyloxycarbonyl (Z or Cbz) group is another cornerstone of amino acid protection. It is stable to both mild acids and bases and is typically removed by catalytic hydrogenolysis, a method that may also affect the furan ring depending on the catalyst and conditions. researchgate.net
Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester to prevent it from acting as a nucleophile or an acid. Common choices include:
Methyl or Ethyl Esters: These are simple to install via Fischer esterification but require relatively harsh saponification conditions (e.g., NaOH) for removal, which could be incompatible with other sensitive functional groups.
Tert-Butyl (tBu) Ester: This ester is stable to basic conditions and hydrogenolysis but is cleaved under acidic conditions, often concurrently with a Boc group using TFA. iris-biotech.de This makes the Boc/tBu combination a non-orthogonal but commonly used strategy.
Benzyl (B1604629) (Bn) Ester: Similar to the Z group, the benzyl ester is removed via catalytic hydrogenolysis.
The orthogonality of these groups is paramount. For instance, the Fmoc/tBu strategy is a widely used orthogonal combination. iris-biotech.de In this scheme, the Fmoc group (protecting the amine) can be removed with a base, leaving the tBu ester (protecting the carboxylic acid) intact for further reactions, and vice versa. iris-biotech.de
Furan Ring Compatibility: The furan moiety itself presents a challenge. It is an electron-rich aromatic system susceptible to electrophilic substitution and can be unstable to strongly acidic or oxidative environments. acs.org Therefore, reaction conditions for the introduction and, more critically, the removal of protecting groups must be chosen carefully to preserve the integrity of the furan ring. For example, the strong acid required for Boc group removal must be carefully controlled to avoid degradation of the furan.
Below is a table summarizing common protecting groups relevant to the synthesis of this compound.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Conditions | Orthogonal To |
| α-Amino | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Fmoc, Bn, Z (by hydrogenolysis) |
| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Boc, tBu, Bn, Z |
| α-Amino | Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis, HBr/AcOH | Fmoc, Boc, tBu |
| Carboxylic Acid | Tert-Butyl Ester | tBu | Isobutylene, Boc₂O/DMAP | Strong acid (e.g., TFA, HCl) | Fmoc, Bn, Z |
| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis | Fmoc, Boc, tBu |
Methodological Advancements in Scalable Synthesis for Research and Development
A key challenge in synthesizing this compound is the establishment of the chiral center at the α-carbon with the correct (S)-configuration. Advanced methods have largely moved away from classical resolution of racemates toward more direct asymmetric approaches.
Asymmetric Synthesis via Chiral Auxiliaries: One powerful and scalable strategy involves the use of chiral auxiliaries. The Ellman sulfinamide method is a prominent example, employing tert-butanesulfinamide as a chiral amine source. yale.edu In this approach, a chiral sulfinamide is condensed with a furan-3-yl-containing aldehyde or ketone to form a sulfinylimine. Subsequent nucleophilic addition of a carbon unit (e.g., from a Reformatsky reagent or a cyanide source) proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. The auxiliary can then be cleaved under mild acidic conditions to reveal the primary amine of the desired (S)-enantiomer. yale.edu This methodology is widely used in industry and has been applied to the synthesis of numerous chiral amines on a large scale. yale.edu
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective transformations represents a significant leap forward for scalable synthesis. These methods use a substoichiometric amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product. Potential routes for this compound could include:
Asymmetric Hydrogenation: A prochiral precursor, such as an N-acyl-α,β-dehydroamino acid containing the furan-3-yl moiety, could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands). This method is one of the most powerful industrial processes for producing chiral amino acids.
Asymmetric Phase-Transfer Catalysis: The alkylation of a glycine-derived Schiff base (e.g., with N-(diphenylmethylene)glycine tert-butyl ester) using a furan-3-ylmethyl halide under phase-transfer conditions with a chiral catalyst can provide enantiomerically enriched products.
Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers a highly selective and environmentally benign alternative for scalable synthesis. Enzymes can perform reactions with exceptional stereo- and regioselectivity under mild conditions. For this compound, a potential strategy is the kinetic resolution of a racemic precursor. For example, an acylase could selectively hydrolyze the N-acyl group from the (S)-enantiomer of a racemic N-acyl-2-amino-3-(furan-3-yl)propanoic acid mixture, allowing for the easy separation of the desired (S)-amino acid from the unreacted (R)-acyl-amino acid.
The table below compares key features of these advanced synthetic approaches.
| Methodology | Key Reaction Type | Stereocontrol | Scalability | Key Advantages |
| Chiral Auxiliary (e.g., Ellman's) | Diastereoselective addition to sulfinylimine | Substrate-controlled | High | Reliable, high diastereoselectivity, well-established. yale.edu |
| Catalytic Asymmetric Hydrogenation | Enantioselective reduction | Catalyst-controlled | Very High | High atom economy, high turnover numbers, proven industrial application. |
| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation | Catalyst-controlled | Moderate to High | Operational simplicity, mild conditions, avoids heavy metals. |
| Enzymatic Resolution | Enantioselective hydrolysis | Enzyme-controlled | High | Exceptional selectivity, mild aqueous conditions, environmentally friendly. |
These modern methodologies provide powerful tools for the efficient and scalable synthesis of this compound, enabling its broader application in research and development.
Sophisticated Spectroscopic and Structural Characterization of S 2 Amino 3 Furan 3 Yl Propanoic Acid and Its Research Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (S)-2-Amino-3-(furan-3-yl)propanoic acid. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. While specific multi-dimensional NMR studies for this exact isomer are not widely published, the expected application of these techniques would follow established protocols.
Conformational Analysis in Solution Utilizing Multi-Dimensional NMR Techniques
The conformational flexibility of this compound, particularly concerning the rotation around the Cα-Cβ and Cβ-Cγ bonds, dictates its three-dimensional structure in solution. This, in turn, influences its interaction with biological targets. Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for a comprehensive conformational analysis.
COSY experiments would confirm the proton-proton coupling network, establishing the connectivity from the α-proton to the β-protons and along the furan (B31954) ring.
HSQC would correlate each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the amino acid backbone to the furan ring. For instance, correlations would be expected between the β-protons and the furan ring carbons (C3' and C4').
NOESY experiments are paramount for conformational analysis. The spatial proximity of protons, irrespective of their bonding, generates cross-peaks. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the preferred solution-state conformation. For furan-containing compounds, the flexibility of the furanoside rings is a key area of study, often revealing a dynamic equilibrium between different conformers. nih.gov
Hypothetical ¹H and ¹³C NMR Data for this compound
The following table represents expected chemical shift ranges in a solvent like D₂O. Actual values can vary based on pH and solvent conditions.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| α-CH | ~3.8 - 4.2 | ~55 - 60 | Cβ, COOH |
| β-CH₂ | ~3.0 - 3.4 | ~30 - 35 | Cα, C3' (furan), C4' (furan) |
| COOH | - | ~170 - 175 | - |
| Furan H2' | ~7.4 - 7.6 | ~140 - 145 | C3', C5' |
| Furan H4' | ~6.3 - 6.5 | ~110 - 115 | C3', C5' |
| Furan H5' | ~7.3 - 7.5 | ~140 - 145 | C3', C4' |
Determination of Enantiomeric Purity Using Chiral NMR Shift Reagents
Ensuring the enantiomeric purity of a chiral compound is critical in many research applications. NMR spectroscopy, through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides a powerful method for this determination.
For this compound, a racemic mixture would be prepared and analyzed in the presence of a chiral auxiliary. These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of NMR signals for the (S) and (R) forms. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess (ee).
Commonly used chiral solvating agents for amino acids include cyclodextrins, chiral crown ethers, or acids like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid. glpbio.com The latter has been successfully used to resolve a wide array of proteinogenic amino acids via ¹⁹F NMR. glpbio.com Alternatively, derivatization with a CDA, such as Mosher's acid chloride, creates stable diastereomers that can be readily distinguished by ¹H or ¹⁹F NMR. A simple and effective strategy for various amino acids involves derivatization followed by analysis, which can accurately determine the enantiomeric or diastereomeric ratios of mixtures. glpbio.com
X-ray Crystallography and Solid-State Structure Elucidation
While solution-state NMR reveals dynamic conformational preferences, single-crystal X-ray diffraction provides a precise and unambiguous picture of the molecule's structure in the solid state. No published crystal structure for this compound is currently available in open crystallographic databases. However, the application of this technique would yield definitive structural information.
Analysis of Crystal Packing and Intermolecular Interactions
In the crystalline state, amino acids arrange themselves in a highly ordered lattice, stabilized by a network of intermolecular interactions. For this compound, which exists as a zwitterion, the primary interactions would be strong hydrogen bonds between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. These typically form extensive head-to-tail chains or sheets.
Precise Confirmation of Stereochemical Configuration in Crystalline Forms
X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. By employing anomalous dispersion, the technique can definitively distinguish between the (S) and (R) enantiomers. For this compound, a successful crystallographic analysis would provide an unequivocal confirmation of the S-configuration at the α-carbon, corroborating results from other chiral analyses. This method has been used to study the conformational properties of other furan derivatives, revealing details about ring distortion and the orientation of substituents.
Mass Spectrometry for Molecular Identification and Purity Assessment in Research Contexts
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. It is a highly sensitive method for confirming the identity and assessing the purity of research compounds like this compound.
The molecular formula of this compound is C₇H₉NO₃, with a monoisotopic mass of 155.058 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at m/z 156.066.
Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern. While specific experimental data is lacking, predictable fragmentation pathways for amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as cleavage of the bond between the α-carbon and the furan-containing side chain.
Expected Fragmentation Pattern in ESI-MS/MS
The following table outlines plausible major fragment ions for [M+H]⁺ of this compound.
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 139.071 | [M+H - NH₃]⁺ | Ammonia |
| 110.034 | [M+H - HCOOH]⁺ | Formic Acid |
| 81.034 | [C₅H₅O]⁺ (Furfuryl cation) | C₂H₄NO₂ (Glycine residue) |
| 74.060 | [C₃H₈NO₂]⁺ (Aminopropanoic acid fragment) | C₄H₂O (Furan ring fragment) |
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its fragments with high accuracy, providing definitive evidence of the compound's identity.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, most notably Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the unambiguous determination of the absolute stereochemistry of chiral compounds such as this compound. The spatial arrangement of atoms in a molecule, particularly around a stereocenter, dictates the sign and magnitude of the observed chiroptical signals, providing a unique fingerprint of its configuration.
Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is characterized by positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. For an amino acid like this compound, the primary chromophores are the furan ring and the carboxyl group. The n → π* transition of the carboxyl group and the π → π* transitions of the furan ring are expected to give rise to distinct CD signals. The sign of the Cotton effect associated with the n → π* transition of the carboxyl group in α-amino acids is often correlated with the stereochemistry at the α-carbon.
Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and the presence of a chromophore in a chiral environment leads to a characteristic curve. The combination of CD and ORD, often referred to as the Cotton effect, provides a comprehensive picture of the chiroptical properties of a molecule.
For research derivatives of this compound, any modification to the chemical structure would be expected to alter the chiroptical properties. For instance, derivatization of the amino or carboxyl group would change the nature of the chromophores and likely lead to significant changes in the CD and ORD spectra, providing further means of structural and stereochemical characterization.
Due to the lack of specific published experimental data, a data table for this compound cannot be provided at this time. However, a representative table structure for reporting such data is presented below for illustrative purposes.
Table 1: Hypothetical Chiroptical Data for this compound
| Spectroscopic Technique | Solvent | Wavelength (nm) | Signal (unit) |
|---|---|---|---|
| Circular Dichroism (CD) | H₂O | λ₁ | [θ]₁ |
| λ₂ | [θ]₂ | ||
| Optical Rotatory Dispersion (ORD) | H₂O | λ₃ | [Φ]₃ |
Note: The values in this table are hypothetical and for illustrative purposes only.
Site-Specific Incorporation into Peptides and Proteins
The ability to insert non-canonical amino acids (ncAAs) like this compound at specific positions within a protein sequence is a powerful tool for probing and engineering biological systems. This site-specific incorporation allows for the introduction of novel functionalities, such as photo-crosslinkers, spectroscopic probes, and structurally influential moieties.
Genetic code expansion (GCE) has emerged as a robust technique for the site-specific incorporation of ncAAs into proteins in living cells. This methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a repurposed stop codon like UAG (amber), and directs the insertion of the desired ncAA during ribosomal protein synthesis. nih.govriken.jpresearchgate.net
Research has demonstrated the successful ribosomal incorporation of furan-containing amino acids into proteins in human cells. nih.gov This was achieved using a mutant of the pyrrolysyl-tRNA-synthetase (PylRS), an enzyme known for its broad substrate polyspecificity. nih.govuni-konstanz.de The engineered PylRS mutant is capable of recognizing the furan-amino acid, activating it by forming the aminoacyl-AMP ester, and charging it onto its cognate tRNA. nih.govuni-konstanz.de This charged tRNA then delivers the furan-amino acid to the ribosome for incorporation at the site specified by an amber (UAG) codon in the messenger RNA (mRNA). nih.gov
The crystal structure of the mutant PylRS in complex with the furan amino acid adenylate has provided detailed insights into the molecular basis of its recognition, paving the way for further engineering of synthetases with altered or enhanced substrate specificity. nih.gov This methodology enables the production of proteins containing this compound at single or multiple defined sites, providing a powerful tool for in vivo studies of protein structure and interactions.
Beyond ribosomal synthesis, other biological and chemoenzymatic methods offer pathways for incorporating novel amino acids into peptides.
Non-Ribosomal Peptide Synthesis (NRPS) is a modular enzymatic system found in bacteria and fungi that synthesizes a wide array of complex peptide natural products. mdpi.com NRPS machinery is not constrained by the genetic code and can incorporate a vast repertoire of non-proteinogenic amino acids. mdpi.comnih.gov An NRPS module minimally consists of an adenylation (A) domain, which selects and activates a specific amino acid, and a peptidyl carrier protein (PCP) or thiolation (T) domain, which holds the activated amino acid. nih.gov The specificity of the A-domain's binding pocket dictates which amino acid is incorporated. nih.gov Given the known ability of A-domains to recognize diverse non-proteinogenic substrates, it is plausible that NRPS systems could be identified or engineered to specifically incorporate this compound into novel peptide scaffolds.
Enzymatic Ligation Methods provide an in vitro strategy for peptide and protein synthesis. Proteases, under conditions that favor synthesis over hydrolysis, can be used to form peptide bonds. researchgate.netnih.gov More specific methods, such as sortase-mediated ligation, use transpeptidases like Sortase A to covalently link a peptide containing a specific recognition motif (e.g., LPXTG) to another peptide or protein bearing an N-terminal glycine (B1666218). While specific examples utilizing this compound are not prominent in the literature, the versatility of these enzymatic tools suggests their potential applicability for its incorporation, particularly in the semi-synthesis of modified proteins. rice.edu
The introduction of a furan-containing side chain can exert significant influence on the local and global conformation of a peptide or protein. The furan ring is a planar, aromatic heterocycle, which can engage in various non-covalent interactions, including hydrophobic and potential π-stacking interactions, thereby constraining the conformational freedom of the polypeptide backbone.
| Peptide Component | Induced Secondary Structure | Method of Analysis | Reference |
| Furan-based locked Z-vinylogous γ-amino acid | γ-turn, Type I α-turn | NMR Spectroscopy, X-Ray Crystallography | nih.gov |
The thermodynamic stability and folding pathway of a protein are dictated by the cumulative effect of interactions made by its constituent amino acids. Incorporating a non-canonical amino acid like this compound can alter this energetic landscape. The furan-3-yl side chain is moderately hydrophobic and aromatic, suggesting that its burial within a protein's core would likely contribute favorably to folding stability, similar to residues like phenylalanine and tryptophan. arxiv.org The precise impact, however, would depend on the specific structural context and the packing of surrounding residues. arxiv.orgnih.gov
While direct experimental data on the effect of this compound on protein melting temperature (Tm) or folding kinetics are limited, studies with other non-canonical amino acids show that such substitutions can either stabilize or destabilize the final structure. researchgate.net The introduction of a novel side chain can disrupt existing optimal packing or hydrogen bond networks, but it can also introduce new, favorable interactions.
Protein aggregation is a competing process to proper folding and is often driven by the exposure of hydrophobic residues. nih.govresearchgate.net The propensity of a protein to aggregate is highly dependent on its primary sequence. nih.gov Introducing a furan-containing residue could modulate aggregation propensity. If the substitution occurs in an aggregation-prone region, it could either increase or decrease the tendency to form intermolecular contacts depending on how it affects the local hydrophobicity and structural conformation. In vitro studies using techniques like turbidity assays, dynamic light scattering, or thioflavin T fluorescence would be necessary to quantify the specific impact of this compound on the aggregation of a given protein.
Design and Synthesis of Bioactive Peptidomimetics and Molecular Probes
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or receptor affinity. researchgate.net Non-canonical amino acids are fundamental building blocks in this field, providing novel scaffolds to orient key functional groups. nih.govresearchgate.netmdpi.com
The furan ring of this compound serves as a versatile and rigid scaffold for presenting chemical functionalities in a defined spatial orientation, making it highly useful for designing ligands that target protein binding pockets, such as those in enzymes and receptors.
Research has shown that furan-containing amino acid derivatives can act as effective enzyme inhibitors. For example, a series of furan-2-carbonyl amino acid derivatives were designed as inhibitors of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), an enzyme involved in the cellular response to hypoxia. nih.gov These compounds were designed to mimic the binding of the natural cofactor, 2-oxoglutarate, in the enzyme's active site, demonstrating the utility of the furan-amino acid scaffold in creating competitive inhibitors. nih.gov
Furthermore, furan-containing peptides have been developed as molecular probes for studying G-protein coupled receptors (GPCRs). Peptides incorporating 3-(2-furyl)alanine have been synthesized as ligands for the apelin and µ-opioid receptors. ugent.be The furan moiety in these ligands can be oxidized to a reactive keto-enal, which can then form a covalent bond with nucleophilic residues in the receptor's binding pocket. ugent.be This crosslinking ability allows for the mapping of ligand-receptor interaction sites and the stabilization of the complex for structural studies.
The table below summarizes key findings from in vitro receptor binding and inhibition studies involving furan-containing amino acid derivatives.
| Furan-Containing Scaffold | Target Protein | Biological Application (In vitro) | Key Finding | Reference |
| Furan-2-carbonyl amino acid derivatives | Factor Inhibiting HIF-1 (FIH-1) | Enzyme Inhibition | Designed compounds antagonize cofactor binding. | nih.gov |
| 3-(2-furyl)alanine-containing peptides | Apelin Receptor (GPCR) | Molecular Probe / Ligand Crosslinking | Furan moiety enables covalent crosslinking to the receptor. | ugent.be |
| 3-(2-furyl)alanine-containing peptides | µ-Opioid Receptor (GPCR) | Molecular Probe / Ligand Crosslinking | Furan-modified peptides act as effective ligands. | ugent.be |
| 2-Amino-3-aroylbenzo[b]furan derivatives | Tubulin | Inhibition of Polymerization | Benzo[b]furan scaffold shows potent antiproliferative activity by binding the colchicine site. | nih.gov |
An in-depth examination of this compound, a non-proteinogenic amino acid, reveals its significant potential as a specialized tool in biochemical and biological research. Its unique structure, featuring a furan ring in place of the more common side chains, allows it to serve as a probe and modulator of enzymatic processes. This article explores its application in the development of research probes, the design of enzyme inhibitors, and its use in studying enzyme recognition and mechanisms, with a strict focus on non-clinical, research-oriented applications.
Computational and Theoretical Investigations of S 2 Amino 3 Furan 3 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule like (S)-2-Amino-3-(furan-3-yl)propanoic acid. These methods solve the Schrödinger equation for a given atomic arrangement, yielding detailed information about the electronic distribution and energy of the system.
Detailed Conformational Energy Landscape Analysis
The flexibility of the propanoic acid side chain, coupled with the rotational freedom of the furan (B31954) ring, gives rise to a complex conformational energy landscape for this compound. A thorough analysis of this landscape is essential to identify the low-energy conformers that are most likely to be populated under physiological conditions. Such studies are typically performed by systematically rotating the key dihedral angles of the molecule and calculating the corresponding single-point energies.
The primary dihedral angles of interest include:
χ¹: Defines the rotation around the Cα-Cβ bond.
χ²: Defines the rotation around the Cβ-Cγ bond of the furan ring.
ψ and φ: The backbone dihedral angles, which become relevant when the amino acid is incorporated into a peptide.
By mapping the potential energy surface as a function of these angles, researchers can identify the global and local energy minima. These calculations can be performed in the gas phase to understand the intrinsic conformational preferences, and also with the inclusion of implicit solvent models to simulate a more realistic aqueous environment.
Table 1: Illustrative Conformational Energy Data for this compound
| Conformer | Dihedral Angle (χ¹) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 2.50 |
Note: This table is illustrative, based on typical energy differences for similar amino acids. Actual values would be derived from specific quantum chemical calculations.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are also highly effective in predicting spectroscopic properties, which can be used to validate computational models against experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the magnetic shielding tensors for each nucleus. rsc.orgacs.orgresearchgate.net These theoretical shielding values can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra for different low-energy conformers with experimental spectra can help to determine the dominant conformation in solution.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) provides another avenue for comparing theory and experiment. The calculated frequencies correspond to the various vibrational modes of the molecule, such as bond stretches, bends, and torsions. These theoretical spectra can aid in the assignment of experimental spectral features and provide a detailed picture of the molecule's vibrational dynamics.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for the Lowest Energy Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Cα | 55.2 |
| Cβ | 38.1 |
| Cγ (furan) | 122.5 |
| C=O (carboxyl) | 175.8 |
Note: This table presents hypothetical data for illustrative purposes. Accurate predictions would require specific DFT calculations.
Molecular Dynamics Simulations of Free and Incorporated this compound
While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govacs.orgacs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, governed by a force field that describes the potential energy of the system as a function of atomic positions.
Simulation of Interactions with Biomolecular Systems (e.g., Peptides, Proteins)
A key application of MD simulations is to study how a non-canonical amino acid like this compound behaves when incorporated into a peptide or protein. nih.govnih.govplos.org These simulations can reveal how the unique properties of the furan-containing side chain influence the local and global structure, flexibility, and stability of the biomolecule. Such studies are crucial for understanding how this amino acid might be used to modulate the function of a peptide or protein.
In Silico Modeling of Ligand-Receptor Interactions for Theoretical Understanding
To explore the potential of this compound as a ligand for a specific biological target, such as an enzyme or receptor, in silico modeling techniques like molecular docking and binding free energy calculations are employed. nih.govnih.gov
Molecular docking predicts the preferred binding orientation of a ligand within the active site of a receptor. ox.ac.ukutrgv.edu This is achieved by sampling a large number of possible conformations and positions of the ligand and scoring them based on their steric and electrostatic complementarity to the binding site. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Following docking, more rigorous methods like MD simulations coupled with binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can provide a more quantitative estimate of the binding affinity. These simulations can also reveal the dynamic nature of the ligand-receptor complex and the role of solvent in mediating the interaction. For instance, studies on related furan-containing compounds have explored their interactions with targets like the NMDA receptor. nih.gov
Table 3: Illustrative Docking Results for this compound with a Hypothetical Receptor
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | Arg123, Tyr45, Phe89 |
| 2 | -7.9 | Arg123, Asp78 |
| 3 | -7.2 | Tyr45, Val92 |
Note: This table is a hypothetical representation of typical docking results and does not correspond to a specific, published study on this compound.
Advanced Analytical Methodologies for Research Grade S 2 Amino 3 Furan 3 Yl Propanoic Acid
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and purification of individual components from a mixture. For a chiral, non-proteinogenic amino acid like (S)-2-Amino-3-(furan-3-yl)propanoic acid, both achiral and chiral chromatographic methods are essential for a complete purity profile.
High-Performance Liquid Chromatography (HPLC) with Chiral and Achiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds. Its versatility allows for the use of both achiral and chiral stationary phases to assess the purity and enantiomeric excess of this compound.
Achiral HPLC: Reversed-phase HPLC (RP-HPLC) using C8 or C18 silica-based columns is commonly employed for the initial purity assessment. These methods separate compounds based on their hydrophobicity. For polar molecules like amino acids, derivatization is sometimes used to enhance retention and improve peak shape. However, direct analysis without derivatization is often preferred to avoid additional reaction steps and potential side products.
Chiral HPLC: The enantioselective separation of this compound from its (R)-enantiomer is critical. This is achieved using chiral stationary phases (CSPs). Several types of CSPs are effective for the separation of underivatized amino acids, including macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and vancomycin) and zwitterionic ion-exchange CSPs. chromatographytoday.comhplc.eu These phases utilize a combination of interactions, such as ionic, hydrogen bonding, and steric hindrance, to differentiate between enantiomers.
A study on the closely related compound, 3-amino-3-(furan-2-yl)propanoic acid, provides valuable insight into the separation conditions that would be applicable. hplc.eu The zwitterionic CHIRALPAK ZWIX(-) and CHIRALPAK ZWIX(+) columns, as well as the teicoplanin-based CHIROBIOTIC T, have demonstrated successful enantioseparation of furan-containing amino acids. hplc.eu
Interactive Data Table: Illustrative HPLC Conditions for Furan-Containing Amino Acid Enantioseparation
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Elution Order | Reference |
| CHIRALPAK ZWIX(-) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | Not Specified | R < S | hplc.eu |
| CHIRALPAK ZWIX(+) | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | Not Specified | S < R | hplc.eu |
| CHIROBIOTIC T | MeOH/AcOH/TEA (100/0.1/0.1 v/v/v) | 0.8 | S < R | hplc.eu |
Note: Data is based on the analysis of the 2-furan isomer and serves as a strong starting point for method development for the 3-furan isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of amino acids, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. nih.govomicsonline.org
Derivatization: Silylation is a common derivatization method where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govomicsonline.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. wvu.edu The resulting derivatives are more volatile and exhibit better chromatographic behavior.
Impurity Analysis: GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the research-grade material. These can include residual solvents from the synthesis process or byproducts from the formation of the furan (B31954) ring. The mass spectrometer provides detailed structural information, allowing for the confident identification of these trace-level impurities. The fragmentation patterns of the derivatized amino acid can also confirm its structure.
Capillary Electrophoresis for High-Resolution Separation and Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. chromatographyonline.comscispace.com
For the analysis of this compound, CE can be used for both purity assessment and enantioseparation. The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include cyclodextrins, macrocyclic antibiotics, and chiral crown ethers. chromatographyonline.com
Different detection methods can be coupled with CE, including UV-Vis spectrophotometry and mass spectrometry (CE-MS). For amino acids that lack a strong chromophore, indirect UV detection or derivatization with a UV-active tag may be employed. nih.gov CE-MS provides high sensitivity and selectivity, making it a powerful tool for the analysis of complex samples.
Quantitative Analysis in Complex Research Matrices
Determining the precise concentration of this compound in complex research matrices, such as biological fluids or cell culture media, requires highly sensitive and selective analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. bioanalysis-zone.comnih.govresearchgate.netthermofisher.com
LC-MS/MS Analysis: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The "bottom-up" approach is often used for protein quantification, but for a small molecule like an amino acid, a "top-down" or direct analysis is typical. nih.gov The sample is first subjected to a simple preparation step, such as protein precipitation, to remove larger molecules. thermofisher.com The supernatant is then injected into the LC-MS/MS system.
The analyte is quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the derivatized or underivatized amino acid) is selected and fragmented, and a specific product ion is monitored. This highly specific detection method minimizes interference from the complex matrix, allowing for accurate and precise quantification even at very low concentrations. bioanalysis-zone.com The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, ensuring the reliability of the quantitative results.
Future Directions and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Routes for Analogues
The future synthesis of (S)-2-Amino-3-(furan-3-yl)propanoic acid and its analogues is increasingly guided by the principles of green and sustainable chemistry. nih.govfrontiersin.org Research is shifting away from traditional petrochemical-based methods towards processes that utilize renewable feedstocks, minimize energy consumption, and employ environmentally benign catalysts. nih.govrsc.org
A key focus is the use of biomass, the only globally available renewable source of organic carbon, as a starting material. nih.govfrontiersin.org Furan (B31954) derivatives, known as platform chemicals, can be efficiently derived from carbohydrates found in lignocellulosic biomass. mdpi.com For instance, chitin, the second most abundant biomass on Earth, can be hydrolyzed to N-acetylglucosamine (GlcNAc), which is then dehydrated to produce nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.org Developing integrated, one-pot reaction processes that couple biomass hydrolysis with subsequent chemical transformations is a critical goal for achieving economically viable and efficient production under mild conditions. rsc.org
Novel catalytic systems are at the heart of these sustainable routes. Promising areas of investigation include:
Non-Noble Metal Catalysts: To reduce costs associated with precious metal catalysts (like platinum), non-noble metals such as iron, cobalt, nickel, and copper are being explored for their catalytic activity in biomass valorization. nih.gov
Ionic Liquids (ILs): ILs are being investigated as both catalysts and green reaction media for the conversion of biomass-derived compounds, offering benefits like thermal stability and potential for recycling. nih.govfrontiersin.org
Superelectrophilic Activation: Novel methods for creating carbon-carbon bonds, such as the hydroarylation of furan-containing propenoic acids in Brønsted superacids like triflic acid (TfOH), allow for the synthesis of diverse 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com
Asymmetric Synthesis: For producing enantiomerically pure amino acid analogues, methods employing recyclable chiral auxiliaries, such as those based on Ni(II) complexes of Schiff bases, offer a scalable and sustainable approach. mdpi.com
Table 1: Emerging Sustainable Synthetic Strategies for Furan-Containing Analogues
| Synthetic Strategy | Catalyst/Reagent Type | Feedstock/Precursor | Key Advantages | Research Focus |
|---|---|---|---|---|
| Biomass Valorization | Non-Noble Metals (Fe, Co, Ni) | Carbohydrates, Furfural | Cost-effective, abundant catalysts | Improving catalyst stability and preventing metal leaching. nih.gov |
| Green Catalysis | Acidic Ionic Liquids (ILs) | Biomass-derived furans | Recyclable, tunable properties, efficient conversion. nih.govfrontiersin.org | Optimizing IL recovery and synthesis. nih.gov |
| Superelectrophilic Activation | Brønsted Superacids (TfOH) | 3-(Furan-2-yl)propenoic acids | High reactivity, novel C-C bond formation | Expanding substrate scope for diverse analogues. mdpi.com |
| Asymmetric Synthesis | Recyclable Chiral Auxiliary | Glycine (B1666218) Schiff base, CF3–CH2–I | High enantiomeric purity, scalability, reagent recovery. mdpi.com | Application to a wider range of fluorinated and other analogues. mdpi.com |
Integration into Advanced Materials Science or Nanotechnology for Specialized Applications
The unique structural and chemical properties of this compound make it a compelling candidate for integration into advanced materials and nanotechnology. The furan ring can act as a rigid, planar element or as a reactive handle for cross-linking and functionalization, enabling the creation of materials with tailored properties.
One emerging frontier is the computational design of self-assembling peptide materials. rsc.org Peptides can be engineered to form robust nanostructures like vesicles, which are more stable than traditional lipid-based vesicles and can withstand harsh pH, thermal, and osmotic conditions. rsc.org Incorporating furan-3-yl alanine (B10760859) into such peptide sequences could provide several advantages:
Covalent Cross-linking: The furan moiety can participate in Diels-Alder reactions or be oxidized to a reactive aldehyde, allowing for the covalent stabilization of the assembled peptide chassis, enhancing its mechanical robustness.
Functionalization: The furan ring can serve as an attachment point for other molecules, such as targeting ligands or therapeutic agents, creating multifunctional nanomaterials.
Altered Physicochemical Properties: The introduction of the furan group can modify the hydrophobicity and packing of the peptide chains, influencing the morphology and stability of the resulting nanostructures.
Nanobiotechnology, the intersection of nanotechnology and biotechnology, offers a platform for developing these advanced applications. researchgate.net By combining the sustainable synthesis of furan-containing amino acids with nanotechnological fabrication methods, novel "green" materials can be developed for use in medicine, agriculture, and environmental remediation. researchgate.net
Table 2: Potential Applications of Furan-3-yl Alanine in Materials Science and Nanotechnology
| Application Area | Role of Furan-3-yl Alanine | Desired Material Property | Example Concept |
|---|---|---|---|
| Synthetic Biology | Component of self-assembling peptides | Enhanced mechanical and chemical stability | Creation of robust peptide vesicles for use as synthetic cells or drug delivery vehicles. rsc.org |
| Biomaterials | Covalent cross-linking agent within hydrogels | Tunable stiffness and degradation profile | Engineering hydrogels for tissue engineering scaffolds with controlled properties. |
| Nanosensors | Functional handle on a nanoparticle surface | Specific binding and signal transduction | Attaching recognition elements (e.g., antibodies) to furan-functionalized nanoparticles for diagnostic assays. |
| Catalysis | Anchor for immobilizing enzymes | Catalyst stability and reusability | Covalently attaching enzymes to a solid support containing furan moieties to create recyclable biocatalysts. |
Expansion of the Genetic Code for Engineering More Complex Biomolecules with Furan-3-yl Alanine
Genetic code expansion (GCE) is a revolutionary technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, moving beyond the canonical 20 amino acids. nih.govnih.gov This is achieved by creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair that functions independently of the host's translational machinery. nih.gov This technology is a powerful tool for engineering proteins with novel chemical functionalities, and its application to furan-3-yl alanine holds immense promise.
By genetically encoding furan-3-yl alanine, researchers can precisely install the furan moiety at any desired position within a protein's sequence. This has been successfully demonstrated in various systems, from E. coli to eukaryotic cells, including human stem cells, and even in whole organisms. nih.govnih.gov The furan group serves as a unique bio-orthogonal chemical handle, meaning it is chemically inert to the biological environment until it is activated by a specific external trigger. ugent.be
The key advantage of incorporating furan-3-yl alanine is the versatility of the furan ring for subsequent chemical modifications. ugent.bersc.org For example:
Furan-Oxidation Conjugation: The furan can be selectively oxidized to form a highly reactive aldehyde, which can then be used for various conjugation chemistries, such as reductive amination, to attach other molecules. rsc.org
Diels-Alder Cycloaddition: The furan can act as a diene in Diels-Alder reactions, allowing for stable bond formation with a dienophile-containing molecule. This is a powerful tool for protein labeling and cross-linking.
These strategies enable the creation of more complex biomolecules, such as antibody-drug conjugates, proteins with novel catalytic activities, or fluorescently labeled proteins for imaging studies.
Table 3: Genetic Code Expansion with Furan-3-yl Alanine
| Component/Process | Description | Purpose |
|---|---|---|
| Orthogonal aaRS/tRNA Pair | An engineered aminoacyl-tRNA synthetase and its cognate tRNA. | To specifically recognize furan-3-yl alanine and charge the tRNA, without cross-reacting with endogenous amino acids or tRNAs. nih.gov |
| Suppressor Codon | Typically a nonsense (stop) codon like UAG (amber). | A codon that is repurposed to encode the non-canonical amino acid. researchgate.net |
| Site-Directed Mutagenesis | Introduction of the suppressor codon at the desired gene location. | To control the precise position of furan-3-yl alanine incorporation in the target protein. |
| Bio-orthogonal Chemistry | Furan oxidation, Diels-Alder reaction. | To chemically modify the incorporated furan moiety for labeling, cross-linking, or conjugation. rsc.org |
Computational Design and Predictive Modeling of Functional Peptides and Proteins Incorporating this compound
The rational design of novel peptides and proteins is being accelerated by advances in computational modeling and machine learning. nih.gov These in silico tools are crucial for navigating the vast sequence space to create functional biomolecules incorporating ncAAs like this compound.
Computational protein design frameworks can model the effects of incorporating furan-3-yl alanine on protein structure, stability, and function. nih.gov By using structure-based calculations, molecular dynamics simulations, and free-energy calculations, researchers can predict how this ncAA will influence binding affinities and specificities. nih.govmdpi.com This is particularly valuable for designing selective peptide inhibitors that can discriminate between similar protein targets, such as different PDZ domains in an oncogenic pathway. nih.gov
Emerging frontiers in this area include:
Machine Learning (ML) and Artificial Intelligence (AI): ML models, including deep learning and protein language models (PLMs), are being trained on large datasets of protein sequences and structures to predict functional outcomes. nih.govnih.gov These models can guide the design process by identifying promising mutation sites and predicting the fitness of variants, significantly reducing the need for extensive experimental screening. nih.govresearchgate.net
Active Learning Loops: An iterative, closed-loop approach that combines computational prediction with automated, high-throughput experimental testing (e.g., via a biofoundry) can rapidly optimize protein properties. nih.gov The experimental results are fed back into the computational model to refine its predictions for the next design cycle. nih.gov
Modeling Self-Assembly: Coarse-grained simulations and enhanced sampling methods can predict how peptides incorporating furan-3-yl alanine will self-assemble into larger nanostructures, guiding the design of novel biomaterials. rsc.org
Table 4: Computational Approaches for Designing Proteins with Furan-3-yl Alanine
| Computational Method | Objective | Predicted Property/Outcome |
|---|---|---|
| Structure-Based Design / Molecular Docking | Design selective peptide inhibitors. nih.govmdpi.com | Binding affinity (Ki), selectivity for target protein, interaction network. nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Assess the stability and conformational dynamics of the modified protein. mdpi.com | Structural stability (RMSD), flexibility, solvent exposure of the furan moiety. mdpi.com |
| Protein Language Models (PLMs) | "Zero-shot" prediction of beneficial mutations. nih.gov | Likelihood of improved fitness (e.g., catalytic activity, binding affinity). nih.gov |
| Active Learning / Bayesian Optimization | Efficiently screen sequence space for optimal performance. rsc.org | Identification of peptide sequences with high thermodynamic stability for self-assembly. rsc.org |
Synergistic Approaches Combining Synthetic Biology and Chemical Synthesis for Novel Bioconjugates
The creation of advanced bioconjugates—hybrid molecules that link a biomolecule to another chemical entity like a drug or a dye—relies on the synergy between synthetic biology and chemical synthesis. rsc.orgnih.gov This combination allows for the precise, site-specific modification of proteins in ways that are difficult to achieve by either approach alone. escholarship.orgresearchgate.net this compound is an ideal linker for these synergistic strategies.
Synthetic Biology Stage: Using the genetic code expansion techniques described previously (Section 7.3), the furan-3-yl alanine is incorporated at a specific site within a target protein expressed in a host organism like M. xanthus or E. coli. rsc.org This step provides a protein with a unique, bio-orthogonal chemical handle at a precisely defined location.
Chemical Synthesis Stage: The purified protein is then subjected to a highly selective chemical reaction that targets the furan moiety. A prime example is the furan-oxidation–conjugation strategy, where the furan ring is oxidized to a reactive aldehyde. rsc.org This newly formed aldehyde can then be conjugated to a molecule containing a primary amine via reductive amination, forming a stable covalent bond. rsc.org
This synergistic approach offers significant advantages over traditional bioconjugation methods that target native amino acids like lysine (B10760008) or cysteine, which often result in heterogeneous products due to the presence of multiple reactive sites. researchgate.net By installing the unique furan handle, researchers can achieve homogenous, site-specifically modified proteins. rsc.orgnih.gov This enables the creation of a wide array of novel bioconjugates, including next-generation antibody-drug conjugates for targeted cancer therapy, precisely labeled proteins for advanced imaging, and enzyme-polymer conjugates with enhanced stability.
Table 5: Synergistic Strategy for Novel Bioconjugates via Furan-3-yl Alanine
| Stage | Method/Technique | Role of Furan-3-yl Alanine | Outcome |
|---|---|---|---|
| 1. Synthetic Biology | Genetic Code Expansion (GCE) | Incorporated as a non-canonical amino acid. | Production of a recombinant protein with a furan handle at a pre-defined site. |
| 2. Chemical Synthesis | Furan-Oxidation-Conjugation | The furan ring is the substrate for a selective chemical reaction (oxidation). rsc.org | Covalent attachment of a payload (drug, dye, polymer) to the protein at the site of the furan moiety. |
| Resulting Product | - | Serves as the stable linker between the protein and the payload. | A homogenous, site-specifically labeled bioconjugate with novel function. rsc.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for enantioselective preparation of (S)-2-amino-3-(furan-3-yl)propanoic acid, and how can chiral purity be validated?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures. For example, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during alkylation of furan-3-ylmethyl halides. Chiral purity is validated using chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. Absolute configuration can be confirmed via X-ray crystallography of intermediates or derivatives (e.g., Boc-protected analogs) .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly for distinguishing furan regioisomers?
- Methodological Answer :
- 1H/13C NMR : Key signals include the furan protons (δ 6.5–7.5 ppm for β-protons; δ 7.2–8.0 ppm for α-protons) and the chiral center’s methine proton (split into multiplets due to coupling with adjacent groups).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns connectivity between the furan ring and the amino acid backbone.
- IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functional groups .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against amino acid-processing enzymes (e.g., aromatic amino acid decarboxylases) using fluorometric or colorimetric substrate turnover assays.
- Antimicrobial Activity : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare results to phenylalanine or tryptophan derivatives for baseline activity .
Advanced Research Questions
Q. How can computational methods optimize the synthetic yield of the (S)-enantiomer while minimizing racemization?
- Methodological Answer :
- DFT Calculations : Model transition states of key steps (e.g., alkylation, deprotection) to identify racemization-prone intermediates.
- Reaction Kinetics : Use in-situ IR or Raman spectroscopy to monitor real-time enantiomeric excess (ee) during asymmetric hydrogenation. Adjust parameters (pressure, catalyst loading) to favor the (S)-configuration .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting MIC values)?
- Methodological Answer :
- Purity Assessment : Quantify impurities (e.g., diastereomers, residual solvents) via LC-MS and correlate with bioactivity outliers.
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using CLSI guidelines. Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. How does substituting the furan-3-yl group with other heterocycles (e.g., thiophene, pyridine) affect metabolic stability in vitro?
- Methodological Answer :
- Metabolite Identification : Incubate analogs with liver microsomes (human/rat) and analyze via LC-HRMS. Furan rings may undergo oxidative cleavage (CYP450-mediated), whereas thiophenes show sulfoxidation.
- Stability Metrics : Calculate half-life (t1/2) and intrinsic clearance (CLint) to rank derivatives. Use pyridine analogs (e.g., ) as stable reference compounds .
Q. What in silico tools predict the compound’s interaction with amino acid transporters (e.g., LAT1) for targeted drug delivery?
- Methodological Answer :
- Molecular Docking : Use LAT1 crystal structures (PDB ID: 6IRS) to simulate binding. Focus on hydrogen bonds between the carboxylic acid group and transporter residues (e.g., Arg64, Asn66).
- MD Simulations : Assess stability of the ligand-transporter complex over 100 ns trajectories. Compare binding free energies (ΔG) to natural substrates (e.g., L-leucine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
